molecular formula C11H16N2O2 B12351057 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1883290-20-7

3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B12351057
CAS No.: 1883290-20-7
M. Wt: 208.26 g/mol
InChI Key: BXHNTEIZYGLMMH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclopropyl group, an ethoxyethyl group, and an aldehyde functional group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazines with carboxylic acids, followed by the introduction of the cyclopropyl and ethoxyethyl groups under controlled conditions. The aldehyde group is then introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxyethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1H-pyrazole-5-carbaldehyde: Lacks the ethoxyethyl group.

    1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde: Lacks the cyclopropyl group.

    3-Cyclopropyl-1-(1-methoxyethyl)-1H-pyrazole-5-carbaldehyde: Contains a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

3-Cyclopropyl-1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropyl and ethoxyethyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1883290-20-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclopropyl-2-(1-ethoxyethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-3-15-8(2)13-10(7-14)6-11(12-13)9-4-5-9/h6-9H,3-5H2,1-2H3

InChI Key

BXHNTEIZYGLMMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=CC(=N1)C2CC2)C=O

Origin of Product

United States

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